N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the coumarin core, followed by the introduction of the benzofuran and benzodioxole moieties. The final step involves the formation of the carboxamide group.
Coumarin Core Synthesis: The coumarin core can be synthesized via the Knoevenagel condensation reaction, where 7-hydroxycoumarin is treated with ethyl acetoacetate in the presence of a base such as piperidine.
Benzofuran Introduction: The benzofuran moiety can be introduced through a cyclization reaction involving 2-hydroxybenzaldehyde and a suitable alkyne.
Benzodioxole Formation: The benzodioxole ring can be formed by reacting catechol with a suitable dihalide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and coumarin moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the coumarin and benzofuran rings.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, preventing bacterial replication.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of coumarin, benzofuran, and benzodioxole moieties, which confer a wide range of biological activities
Properties
Molecular Formula |
C27H19NO6 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H19NO6/c1-2-15-7-9-21-18(11-15)19(13-24(29)33-21)26-25(17-5-3-4-6-20(17)34-26)28-27(30)16-8-10-22-23(12-16)32-14-31-22/h3-13H,2,14H2,1H3,(H,28,30) |
InChI Key |
SOTCZDHAGUUQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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